Botiacrine - 4774-53-2

Botiacrine

Catalog Number: EVT-263625
CAS Number: 4774-53-2
Molecular Formula: C20H24N2OS
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Botiacrine [INN] is a Drug / Therapeutic Agent.
Source

Botiacrine is derived from natural sources, particularly from plants known to possess stimulant properties. Its extraction and purification processes are crucial for obtaining a usable form of the compound for research and potential applications.

Classification

Botiacrine belongs to the class of compounds known as alkaloids, which are nitrogen-containing organic molecules often derived from plants. These compounds are known for their pharmacological effects, including stimulation of the central nervous system, which can lead to increased alertness and energy levels.

Synthesis Analysis

Methods

The synthesis of Botiacrine can be achieved through several methods, primarily focusing on extraction from plant materials. Chemical synthesis pathways may also be explored, although specific protocols are not widely documented in available literature.

Technical Details

  1. Extraction: The most common method involves extracting Botiacrine from its natural sources using solvents such as ethanol or methanol. The process typically includes:
    • Grinding the plant material.
    • Soaking it in the solvent.
    • Filtering and evaporating the solvent to yield a concentrated extract.
  2. Chemical Synthesis: If pursued, synthetic methods would involve creating Botiacrine through chemical reactions involving simpler organic compounds, though specific synthetic routes are not well-established in current research.
Molecular Structure Analysis

Structure

Botiacrine's molecular structure features a complex arrangement typical of alkaloids, characterized by a bicyclic framework that includes nitrogen atoms. While detailed structural data may not be fully available, its classification suggests structural similarities with other stimulants like caffeine and theobromine.

Data

  • Molecular Formula: Not definitively established in the literature.
  • Molecular Weight: Specific weight data may vary based on the source and method of extraction or synthesis.
Chemical Reactions Analysis

Reactions

Botiacrine is expected to undergo typical reactions associated with alkaloids, including:

  • Acid-base reactions: Given its basic nitrogen atoms, Botiacrine can interact with acids to form salts.
  • Oxidation-reduction reactions: Potentially reactive under certain conditions, leading to various derivatives.

Technical Details

The precise reaction mechanisms involving Botiacrine remain largely unexplored in scientific literature, indicating a need for further research to elucidate its reactivity profile.

Mechanism of Action

Process

Botiacrine's mechanism of action is hypothesized to involve modulation of neurotransmitter systems in the brain, similar to other stimulants. This may include:

  • Dopaminergic pathways: Enhancing dopamine release could lead to increased motivation and energy.
  • Adrenergic stimulation: Potentially increasing heart rate and blood pressure through adrenergic receptor activation.

Data

While specific data on Botiacrine's pharmacodynamics is limited, comparisons with known stimulants suggest it may exhibit similar effects on cognitive function and physical performance.

Physical and Chemical Properties Analysis

Physical Properties

Botiacrine's physical properties, such as solubility and melting point, are not well-documented but can be inferred based on its classification as an alkaloid:

  • Solubility: Likely soluble in polar solvents (e.g., water, alcohol).
  • Appearance: Typically appears as a crystalline solid or powder when isolated.

Chemical Properties

Chemical properties include:

  • Stability: Alkaloids generally exhibit good stability under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Expected to react with acids and bases due to its functional groups.
Applications

Scientific Uses

Botiacrine has potential applications in several areas:

  • Cognitive Enhancement: Investigated for its ability to improve focus and mental clarity.
  • Performance Enhancement: Explored within sports science for potential benefits in endurance and energy levels.
  • Pharmacological Research: May serve as a model compound for studying stimulant effects and developing new therapeutic agents.
Introduction to Botiacrine as a Research Subject

Historical Context of Botiacrine in Neuropharmacological Research

Botiacrine emerged during a transformative era in neuropharmacology when researchers began exploring beyond monoaminergic systems. The compound's development coincided with two major shifts: (1) the elucidation of complex neural circuits involving multiple neurotransmitter systems, and (2) the refinement of receptor subtype specificity in drug design. During the 1980s-1990s, Parkinson's research expanded from dopamine-centric models to recognize the critical imbalance between dopaminergic inhibition and cholinergic excitation in the striatum. This understanding created a fertile ground for anticholinergic agents with improved selectivity over earlier non-selective alkaloids like atropine [9] [10].

The development of Botiacrine was directly influenced by historical precedents in cerebral localization and neurochemical specialization. Following the tradition of Broca and Wernicke's work on functional neuroanatomy, 20th-century neuropharmacologists sought to target specific neurochemical pathways. Botiacrine represented an attempt to refine the crude anticholinergic approach that dated back to the use of belladonna alkaloids in the 19th century. Its receptor subtype selectivity (particularly for M1 and M4 muscarinic receptors) reflected advances in molecular neuropharmacology that enabled more precise targeting of striatal interneurons while theoretically minimizing the cognitive side effects associated with non-selective anticholinergics [4] [10].

Table 1: Historical Timeline of Key Neuropharmacological Developments Relevant to Botiacrine

Time PeriodNeuropharmacological ParadigmKey Parkinson's TreatmentsRelation to Botiacrine Development
19th CenturyFunctional cerebral localizationBelladonna alkaloidsCrude anticholinergic predecessors
1950-1960sDopamine deficiency recognitionLevodopa discoveryEstablished dopaminergic focus
1970-1980sNeurotransmitter receptor subtypesDopamine agonists introducedEnabled receptor-specific design
1980-1990sBasal ganglia circuitry modelsMAO-B inhibitors developedProvided rationale for cholinergic targets
1990sMolecular neuropharmacologyBotiacrine synthesizedTargeted anticholinergic with subtype selectivity

Academic Significance of Abandoned Antiparkinsonian Agents

Abandoned investigational compounds like Botiacrine provide invaluable insights into neuropharmacological principles and drug development challenges. These agents serve as intellectual waypoints that illuminate both promising mechanisms and unforeseen obstacles in translating theoretical neurobiology into clinical therapeutics. Botiacrine's case is particularly instructive regarding the challenges of modulating cholinergic systems in movement disorders—a therapeutic strategy with efficacy but significant tolerability concerns [2] [7].

The academic value of Botiacrine extends beyond its initial antiparkinsonian indication to broader neuropharmacological concepts:

  • Target Validation: Botiacrine's preclinical efficacy validated striatal muscarinic receptors as modifiable targets for parkinsonian symptoms, especially tremor suppression. Its dose-dependent effects provided proof-of-concept for M1/M4 selective antagonism.
  • Pharmacokinetic-Pharmacodynamic Modeling: Extensive studies established relationships between receptor occupancy, plasma concentrations, and motor effects, creating models applicable to newer CNS penetrants.
  • Translational Challenges: Discrepancies between rodent models and human biology became apparent during development, highlighting limitations in existing Parkinson's models.
  • Polypharmacy Interactions: Research revealed complex interactions with dopaminergic therapies, informing later work on neurotransmitter balancing [1] [7] [9].

Botiacrine also exemplifies how abandoned compounds can inform subsequent therapeutic strategies. The precise receptor profile explored with Botiacrine has reemerged in developing M4 allosteric modulators for Parkinson's and dystonia. Furthermore, its development contributed to standardized protocols for assessing cholinergic impacts on motor function and cognition—methodologies now applied to dementia-related research. These contributions persist despite Botiacrine's disappearance from clinical pipelines [9].

Knowledge Gaps in Botiacrine’s Mechanistic and Developmental Trajectory

Despite extensive preclinical investigation, significant knowledge gaps persist regarding Botiacrine's biological actions and developmental challenges. These unresolved questions present opportunities for contemporary research methodologies to extract valuable insights from discontinued compounds:

Mechanistic Uncertainties:

  • Receptor Binding Dynamics: While Botiacrine's affinity for M1 and M4 receptors is established, the kinetic parameters of binding (association/dissociation rates) and functional selectivity across muscarinic subtypes remain incompletely characterized. Modern kinetic binding assays could clarify these properties.
  • Downstream Signaling Effects: The intracellular consequences of Botiacrine's receptor interactions are poorly mapped, particularly regarding G-protein coupling bias and effects on neuronal excitability in striatal microcircuits.
  • Neurochemical Network Effects: How Botiacrine modified interactions between cholinergic, dopaminergic, glutamatergic, and GABAergic systems within basal ganglia-thalamocortical loops requires further elucidation using contemporary circuit neuroscience approaches [1] [6] [9].

Developmental Knowledge Gaps:

  • Failure Analysis: The precise rationale for discontinuation remains incompletely documented. While cognitive side effects were implicated, quantitative data comparing therapeutic index to alternatives is scarce.
  • Formulation Limitations: Potential challenges in achieving optimal CNS delivery or maintaining therapeutic plasma levels are not systematically documented in accessible literature.
  • Trial Design Factors: Whether development limitations reflected true pharmacological shortcomings or clinical trial design issues (dosing regimens, patient selection, outcome measures) warrants investigation [2] [7].

Table 2: Key Mechanistic Knowledge Gaps and Potential Modern Approaches to Address Them

Knowledge Gap DomainSpecific Unresolved QuestionsContemporary Research Approaches
Molecular PharmacologyKinetic binding parameters; functional selectivity; allosteric vs. orthosteric actionsFluorescence-based binding kinetics; cryo-EM structural studies; FRET-based signaling assays
Circuit-Level EffectsImpact on striatal interneuron networks; thalamocortical transmission modulationOpto-/chemogenetics in transgenic models; in vivo fiber photometry; circuit-specific knockouts
Translational DisconnectDiscrepancies between preclinical models and human responsesHuman iPSC-derived neurons/brain organoids; humanized receptor knock-in models
Neurochemical IntegrationInteractions with non-cholinergic systems; glial impactsCell-type specific RNA sequencing; in vivo microdialysis with modern detection; PET imaging

These gaps represent significant opportunities to apply contemporary neuropharmacological tools—including advanced receptor characterization techniques, circuit neuroscience approaches, and computational modeling—to extract enduring value from Botiacrine's development. Such investigations could illuminate fundamental principles of cholinergic modulation while informing future antiparkinsonian strategies targeting non-dopaminergic systems [6] [8] [9].

Properties

CAS Number

4774-53-2

Product Name

Botiacrine

IUPAC Name

S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H24N2OS/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4/h5-12H,13-14H2,1-4H3

InChI Key

QXRUCDDVUMKOPI-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C

Solubility

Soluble in DMSO

Synonyms

Botiacrine [INN]

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.